2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid is a synthetic compound that belongs to the class of spirocyclic amino acids. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the tosyl group (a toluenesulfonyl group) enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the reaction of diisopropyl malonate with 2-phenyl-5,5-dibromomethyl-1,3-dioxane under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification and isolation of the compound are crucial steps in the industrial production process to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can remove the tosyl group, yielding the parent spirocyclic amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the parent amine.
Scientific Research Applications
2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it useful in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with biological targets through its spirocyclic structure. The rigidity and pre-organization of functional groups in the spirocyclic scaffold can enhance the compound’s binding affinity and selectivity for specific molecular targets. This can lead to pronounced biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane-6-carboxylic acid: Lacks the tosyl group, making it less stable and reactive.
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue with an amino group, used in similar applications.
2-oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, offering different reactivity and applications.
Uniqueness
The presence of the tosyl group in 2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid enhances its stability and reactivity, making it a more versatile intermediate in organic synthesis. Its unique spirocyclic structure also provides a rigid framework that can improve binding interactions with biological targets, making it valuable in medicinal chemistry and drug design .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-2-4-12(5-3-10)20(18,19)15-8-14(9-15)6-11(7-14)13(16)17/h2-5,11H,6-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGJKGFGGSEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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